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Compound of Interest

Compound Name: 6-Bromo-3-phenyl-1H-indazole

Cat. No.: B1525716

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a
pyrazole ring, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This
designation stems from its ability to serve as a versatile framework for designing ligands that
can interact with a multitude of biological targets with high affinity and specificity. Indazole
derivatives are prevalent in numerous pharmacologically active compounds, demonstrating a
wide array of activities including anti-cancer, anti-inflammatory, and antimicrobial effects.[2][3]

[4115]

This guide focuses on 6-bromo-3-phenyl-1H-indazole, a specific derivative that combines
three key structural features: the core indazole scaffold, a bromine atom at the 6-position, and
a phenyl group at the 3-position. The bromine atom not only influences the electronic properties
of the ring system but also serves as a valuable synthetic handle for further functionalization
through cross-coupling reactions. The phenyl group at the C3 position is a critical
pharmacophore that can engage in hydrophobic and 1t-stacking interactions within the active
sites of target proteins, particularly kinases.

This document serves as a technical resource for researchers and drug development
professionals, providing comprehensive information on the compound's properties, a validated
synthetic methodology with mechanistic rationale, and an exploration of its applications in
modern drug discovery.

Physicochemical Properties
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The fundamental physicochemical properties of 6-bromo-3-phenyl-1H-indazole are crucial for
its handling, formulation, and application in both synthetic and biological contexts. The data
presented below has been aggregated from leading chemical suppliers and databases.

Property Value Source(s)

CAS Number 885271-16-9 [6]

Molecular Formula C13H9BrN2

Molecular Weight 273.13 g/mol

Appearance Off-white to light yellow solid

Purity Typically 295%

Solubility Soluble in DMSO, DMF, 0]
Methanol

Store in a cool, dry place away
Storage ]
from light

Synthesis and Mechanistic Insights

The synthesis of 6-bromo-3-phenyl-1H-indazole typically leverages modern cross-coupling
methodologies, which offer high efficiency and functional group tolerance. The most common
and reliable approach involves a Suzuki coupling reaction, a Nobel Prize-winning method for
forming carbon-carbon bonds.

Recommended Synthetic Protocol: Suzuki-Miyaura
Cross-Coupling

This protocol describes the synthesis starting from 6-bromo-3-iodo-1H-indazole. The iodination
at the 3-position is a necessary precursor step, as the carbon-iodine bond is more reactive
towards oxidative addition in the catalytic cycle than the carbon-bromine bond at the 6-position,
allowing for selective phenyl group installation.

Step 1: lodination of 6-bromo-1H-indazole[3]
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e To a solution of 6-bromo-1H-indazole (1.0 equiv.) in dimethylformamide (DMF), add
potassium hydroxide (KOH, 2.0 equiv.).

 Stir the mixture at room temperature until the indazole is fully deprotonated.
e Slowly add a solution of iodine (I2, 1.5 equiv.) in DMF dropwise.

o Continue stirring at room temperature for 3-4 hours until TLC analysis indicates complete
consumption of the starting material.

e Pour the reaction mixture into an agueous solution of sodium thiosulfate (Na2S204) and
potassium carbonate (K2COs) to quench excess iodine and precipitate the product.

« Filter the resulting solid, wash with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-
indazole.

Causality: The basic conditions (KOH) deprotonate the indazole N-H, forming an anion that
enhances the nucleophilicity of the ring. This directs the electrophilic iodination preferentially to
the C3 position, which is the most electronically activated site.

Step 2: Suzuki Coupling with Phenylboronic Acid[3]

 In areaction vessel purged with an inert atmosphere (e.g., Nitrogen or Argon), combine 6-
bromo-3-iodo-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base
such as cesium carbonate (Cs2COs, 1.5 equiv.).

e Add a palladium catalyst, typically Pd(dppf)Clz (5 mol%), which is robust and effective for this
type of coupling.

e Add a solvent system, commonly a mixture of dioxane and water (e.g., 4:1 ratio).

o Heat the mixture to reflux (approximately 100 °C) and stir for 8-12 hours, monitoring the
reaction progress by TLC or LC-MS.

e Upon completion, cool the mixture to room temperature and evaporate the solvent under
reduced pressure.
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 Purify the residue using column chromatography on silica gel to isolate the final product, 6-
bromo-3-phenyl-1H-indazole.

Causality: The Pd(0) catalyst, generated in situ, undergoes oxidative addition into the more
labile C-I bond. The resulting organopalladium(ll) complex then undergoes transmetalation with
the phenylboronic acid (activated by the base) and subsequent reductive elimination to form
the new C-C bond and regenerate the catalyst. The dppf ligand provides stability and promotes
the necessary reaction kinetics.

Synthetic Workflow Diagram
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Caption: Synthetic route to 6-bromo-3-phenyl-1H-indazole.

Applications in Drug Discovery and Development

The 6-bromo-3-phenyl-1H-indazole scaffold is a highly promising starting point for the
development of targeted therapeutics, particularly kinase inhibitors.

The Indazole Scaffold in Kinase Inhibition

The indazole core is an effective "hinge-binder." In the ATP-binding pocket of many protein
kinases, the N-H and pyrazole nitrogen of the indazole ring can form critical hydrogen bonds
with the backbone amide residues of the "hinge region,” mimicking the interaction of the
adenine portion of ATP. The substituent at the C3 position (in this case, the phenyl group)
typically extends into a hydrophobic pocket, contributing significantly to binding affinity and
selectivity.

Potential Therapeutic Targets and Pathways

Derivatives of 6-bromo-1H-indazole have been investigated as potent inhibitors of several key
signaling pathways implicated in cancer and inflammatory diseases.

o PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (P13K) pathway is one of the most
frequently dysregulated signaling cascades in human cancer. 6-bromo-1H-indazole is a
known key intermediate in the synthesis of PI3K inhibitors.[1] The 3-phenyl substitution can
be tailored to target specific isoforms of PI3K, offering a route to more selective and less
toxic therapies.

o Bacterial DNA Gyrase B: The indazole scaffold has been explored for its antibacterial
properties, with some derivatives showing inhibitory activity against DNA gyrase B (GyrB), an
essential enzyme for bacterial DNA replication.[1] This presents an opportunity for
developing novel antibiotics.

» Anti-proliferative Agents: Numerous studies have demonstrated the potent anti-cancer
activities of indazole derivatives.[3][4] They can induce apoptosis (programmed cell death)
and inhibit cell proliferation, migration, and invasion, making them valuable templates for
oncology drug discovery.
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Signaling Pathway Diagram: PI3K Inhibition
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Caption: Inhibition of the PI3K signaling pathway.

Conclusion

6-bromo-3-phenyl-1H-indazole (CAS No: 885271-16-9) is a strategically designed chemical
entity of significant interest to the scientific and pharmaceutical research communities. Its
physicochemical properties are well-defined, and its synthesis is achievable through robust and
scalable methods like the Suzuki-Miyaura cross-coupling. The compound's structural
architecture, featuring a proven kinase hinge-binder, a versatile synthetic handle (bromine),
and a key hydrophobic interacting moiety (phenyl group), makes it an exceptionally valuable
building block for the discovery of next-generation targeted therapies. Continued exploration of
this scaffold is poised to yield novel drug candidates for oncology and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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